molecular formula C21H22N2O4 B2745702 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide CAS No. 1207018-22-1

2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide

Cat. No.: B2745702
CAS No.: 1207018-22-1
M. Wt: 366.417
InChI Key: MMFALGHERPDJKD-UHFFFAOYSA-N
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Description

2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide is a complex organic compound that features a benzoxazole ring fused with an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide typically involves the condensation of 2-aminophenol with acetic anhydride to form the benzoxazole core. This intermediate is then reacted with 4-phenyloxan-4-ylmethylamine under controlled conditions to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, modulating their activity. The acetamide group may facilitate binding to proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide stands out due to its unique combination of a benzoxazole ring and an acetamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c24-19(14-23-17-8-4-5-9-18(17)27-20(23)25)22-15-21(10-12-26-13-11-21)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFALGHERPDJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CN2C3=CC=CC=C3OC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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